molecular formula C12H9F3N6O2S B6592260 6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine CAS No. 1845706-35-5

6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592260
CAS No.: 1845706-35-5
M. Wt: 358.30 g/mol
InChI Key: HPLCFEZGZYRDND-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its nitrophenyl group, thiosemicarbazido moiety, and trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method includes the reaction of 4-nitroaniline with chloroacetyl chloride to form 4-nitrophenyl chloroacetamide, which is then cyclized with thiourea to form the thiosemicarbazido derivative. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the nitro group.

  • Reduction: Reducing agents such as tin chloride or iron powder can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets can lead to the discovery of new drugs for treating various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable for producing high-performance materials.

Mechanism of Action

The mechanism by which 6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate cell membranes more effectively. The thiosemicarbazido moiety can form covalent bonds with amino acids in proteins, affecting their function.

Comparison with Similar Compounds

  • 4-Nitrophenol: Similar in having a nitro group but lacks the thiosemicarbazido and trifluoromethyl groups.

  • 2-Thiosemicarbazide: Similar in having a thiosemicarbazide group but lacks the nitro and trifluoromethyl groups.

  • Trifluoromethylpyrimidines: Similar in having a trifluoromethyl group but lack the nitro and thiosemicarbazide groups.

Uniqueness: The uniqueness of 6-(4-Nitrophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine lies in its combination of functional groups, which provides a balance of reactivity, stability, and biological activity that is not found in other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

[[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6O2S/c13-12(14,15)9-5-8(17-11(18-9)20-19-10(16)24)6-1-3-7(4-2-6)21(22)23/h1-5H,(H3,16,19,24)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLCFEZGZYRDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132332
Record name Hydrazinecarbothioamide, 2-[4-(4-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845706-35-5
Record name Hydrazinecarbothioamide, 2-[4-(4-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845706-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarbothioamide, 2-[4-(4-nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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